molecular formula C19H14N2OS2 B11702364 (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11702364
M. Wt: 350.5 g/mol
InChI Key: DOQUBOOYYQFYDL-GXDHUFHOSA-N
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Description

(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and thiazolidinone moieties in its structure suggests it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of nucleophilic addition and cyclization reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: The benzyl and indole groups can participate in various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety may interact with biological receptors, while the thiazolidinone ring could modulate enzyme activity. These interactions can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Shares a similar core structure but with different substituents.

    Thiazolidinediones: A class of compounds with a thiazolidinone core, known for their antidiabetic properties.

    Indole derivatives: Compounds containing the indole moiety, widely studied for their biological activities.

Uniqueness: : The unique combination of the indole and thiazolidinone moieties in (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides a distinct set of chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C19H14N2OS2/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+

InChI Key

DOQUBOOYYQFYDL-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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